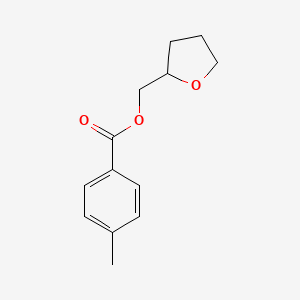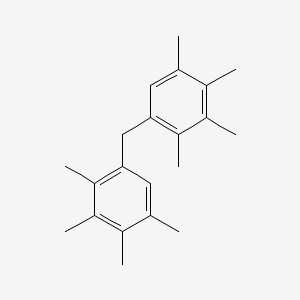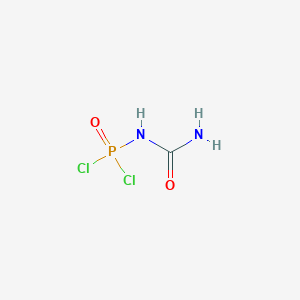
N-Carbamoylphosphoramidic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Carbamoylphosphoramidic dichloride is a chemical compound with significant importance in various fields of chemistry and industry. It is known for its unique reactivity and versatility in synthetic applications. This compound is characterized by the presence of both carbamoyl and phosphoramidic functional groups, which contribute to its diverse chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Carbamoylphosphoramidic dichloride can be synthesized through several methods. One common approach involves the reaction of carbamoyl chloride with phosphorus trichloride under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors with precise control over temperature and pressure. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N-Carbamoylphosphoramidic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form carbamoylphosphoric acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involves aqueous solutions and mild temperatures.
Condensation Reactions: Often require the presence of a base or acid catalyst.
Major Products Formed:
Substituted Derivatives: Depending on the nucleophile used.
Carbamoylphosphoric Acid: From hydrolysis.
Complex Molecules: From condensation reactions.
Applications De Recherche Scientifique
N-Carbamoylphosphoramidic dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic and inorganic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Carbamoylphosphoramidic dichloride involves its ability to react with various nucleophiles and electrophiles. The compound’s reactivity is primarily due to the presence of highly reactive phosphorus and carbamoyl groups. These groups can form stable intermediates with molecular targets, leading to the desired chemical transformations .
Comparaison Avec Des Composés Similaires
Phosphoryl Chloride: Shares similar reactivity but lacks the carbamoyl group.
Carbamoyl Chloride: Contains the carbamoyl group but lacks the phosphorus component.
Phosphoramidic Chloride: Similar structure but different reactivity due to the absence of the carbamoyl group.
Uniqueness: N-Carbamoylphosphoramidic dichloride is unique due to the combination of carbamoyl and phosphoramidic functional groups, which provide it with a distinct reactivity profile. This makes it a valuable compound in various synthetic and industrial applications .
Propriétés
Numéro CAS |
4737-15-9 |
|---|---|
Formule moléculaire |
CH3Cl2N2O2P |
Poids moléculaire |
176.92 g/mol |
Nom IUPAC |
dichlorophosphorylurea |
InChI |
InChI=1S/CH3Cl2N2O2P/c2-8(3,7)5-1(4)6/h(H3,4,5,6,7) |
Clé InChI |
FNSXRXWGTPWQRR-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(N)NP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone](/img/structure/B14750445.png)
![1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol](/img/structure/B14750448.png)
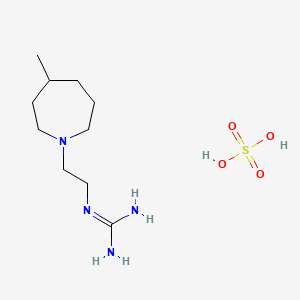
![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14750472.png)
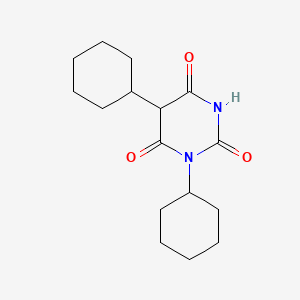
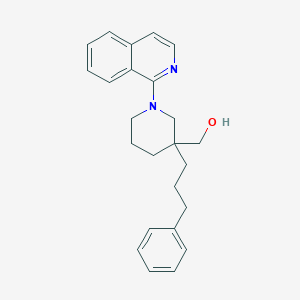
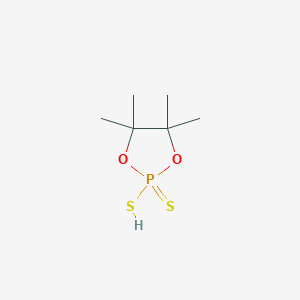
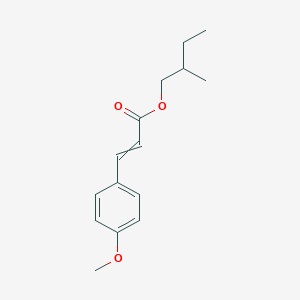
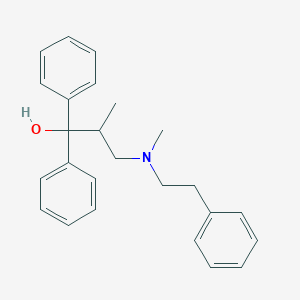
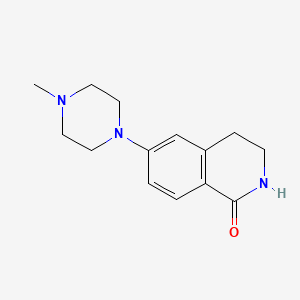
![Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate](/img/structure/B14750508.png)
